Difluprednate-d3
Description
Properties
Molecular Formula |
C₂₇H₃₁D₃F₂O₇ |
|---|---|
Molecular Weight |
511.57 |
Origin of Product |
United States |
Synthetic Pathways and Isotopic Incorporation of Difluprednate D3
Chemical Synthesis Methodologies for Difluprednate (B1670567) Precursors
The synthesis of Difluprednate, the non-deuterated precursor to Difluprednate-d3, is a multi-step process that typically commences from readily available steroid raw materials. Two common starting materials are hydrocortisone-21-acetate and 9α-hydroxy-androst-1,4-diene-3,17-dione (9α-OH-AD), a product of sterol fermentation. veeprho.comnih.govgoogle.comgoogle.com
One representative pathway starting from hydrocortisone-21-acetate involves a sequence of reactions designed to introduce the key structural features of the final molecule. google.comgoogle.com The process generally includes:
Dehydration: Elimination of the 11β-hydroxyl group to form a Δ9(11) double bond.
Butyric Esterification: Acylation of the 17α-hydroxyl group to introduce the butyrate (B1204436) side chain. This is a crucial step for creating the eventual site of deuteration.
Enolization: Formation of an enol ester at the C3 position to facilitate subsequent fluorination.
Fluorination: Introduction of fluorine atoms at the C6 and C9 positions. This is often a two-step process involving an electrophilic fluorine source like Selectfluor®, followed by ring-opening of a 9,11-epoxide with a fluoride (B91410) source (e.g., hydrogen fluoride-pyridine). google.comgoogle.com
Dehydrogenation: Introduction of a double bond at the C1-C2 position to form the characteristic pregna-1,4-diene-3,20-dione structure.
An alternative route starting from the sterol fermentation product 9α-OH-AD involves a more extensive, 15-step synthesis. google.com This pathway avoids the use of heavy metals like chromium, which are common in traditional steroid syntheses, presenting a more environmentally friendly approach. google.com Key transformations include the construction of the dihydroxyacetone side chain at C17, epoxidation, and subsequent fluorination steps to yield the difluprednate backbone. google.com
The table below summarizes a simplified synthetic sequence for a key intermediate.
| Step | Starting Material | Key Reagents | Product | Purpose |
| 1 | Hydrocortisone-21-acetate | Mesyl chloride, Pyridine | Intermediate with Δ9(11) double bond | Creation of the key double bond for subsequent fluorination. google.com |
| 2 | Δ9(11) Intermediate | Butyric anhydride (B1165640), Acid catalyst | 17α-butyrate ester intermediate | Introduction of the butyrate group. google.com |
| 3 | 17α-butyrate intermediate | Isopropenyl acetate (B1210297), Acid catalyst | 3-enol acetate intermediate | Protection/activation for C6 fluorination. google.com |
| 4 | 3-enol acetate intermediate | Selectfluor® | 6α-fluoro intermediate | First fluorination step. google.com |
| 5 | 6α-fluoro intermediate | HF-Pyridine | 6α,9α-difluoro precursor | Second fluorination and formation of the core structure. google.com |
Strategies for Deuterium (B1214612) Labeling within the Difluprednate Molecular Structure
The synthesis of this compound requires the specific incorporation of three deuterium atoms. While detailed procedures for this specific molecule are proprietary, established methodologies for deuterating corticosteroids provide a clear framework for how this is achieved. nih.govnih.gov The most logical position for labeling is on the butyrate side chain, as it is synthetically accessible and less likely to undergo metabolic exchange compared to other positions.
The primary strategy involves using a deuterated acylating agent during the esterification of the 17α-hydroxyl group.
Deuterated Acylating Agent: The key step is the introduction of the butyrate group using a deuterated reagent. Instead of butyric anhydride or butyryl chloride, the synthesis would employ butyric-d3 anhydride or butyryl-d3 chloride . The deuterium atoms are typically placed on the terminal methyl group (CD3) or adjacent methylene (B1212753) group of the butyryl chain. For this compound, labeling on the butyryl moiety is the most direct approach.
An alternative, though more complex, method involves hydrogen-deuterium exchange reactions on the steroid backbone itself. nih.gov This can be accomplished by treating a suitable intermediate with a deuterated solvent (e.g., deuterated methanol, MeOD) in the presence of a base (e.g., sodium deuteroxide, NaOD). nih.gov However, this method often leads to multiple and less specific deuterium incorporation and may not be suitable for producing a precisely labeled d3 version. Therefore, the use of a deuterated building block like deuterated butyric anhydride is the preferred industrial method for creating this compound.
Optimization of Deuteration Yields and Isotopic Purity
Achieving high deuteration yields and exceptional isotopic purity is paramount for the utility of this compound as an internal standard in pharmacokinetic studies. sigmaaldrich.com Optimization focuses on ensuring maximum incorporation of the deuterated moiety and minimizing the presence of undesired isotopic variants.
Key Optimization Parameters:
Reaction Conditions: The esterification reaction must be driven to completion to ensure that all molecules are derivatized with the deuterated butyrate chain. This involves optimizing temperature, reaction time, and the stoichiometry of the deuterated reagent and catalyst.
Purity of Deuterated Reagent: The isotopic enrichment of the starting deuterated butyric anhydride must be very high (typically >99% deuterium). Any presence of non-deuterated or partially deuterated reagent will directly result in isotopic impurities in the final product.
Purification: Following the synthesis, rigorous purification, primarily through methods like High-Performance Liquid Chromatography (HPLC) or column chromatography, is essential. nih.gov These techniques separate the desired this compound from any unreacted starting materials, non-deuterated difluprednate (d0), and other process-related impurities.
Isotopic Purity Assessment: The isotopic purity of the final product is confirmed using mass spectrometry (MS). sigmaaldrich.comnih.gov The analysis aims to confirm:
Mass Shift: The molecular weight of this compound should be 3 atomic mass units higher than that of the unlabeled compound.
Isotopic Distribution: The mass spectrum should show a dominant peak for the d3 species, with minimal signals corresponding to d0, d1, or d2 isotopologues. The target is typically an isotopic purity of ≥98%.
The table below outlines the goals for optimizing the synthesis.
| Parameter | Objective | Method of Control/Analysis |
| Chemical Yield | Maximize the conversion of the precursor to the final product. | Optimization of reaction time, temperature, and reagent stoichiometry. |
| Isotopic Enrichment | Ensure maximum incorporation of deuterium atoms. | Use of highly enriched deuterated reagents; control of reaction conditions to prevent H/D exchange. |
| Isotopic Purity | Minimize the presence of d0, d1, and d2 species in the final product. | High-resolution mass spectrometry to quantify the distribution of isotopologues. |
| Chemical Purity | Remove all non-target chemical by-products and impurities. | HPLC, column chromatography. nih.gov |
Generation and Characterization of this compound Related By-products and Impurities during Synthesis
The impurity profile of this compound is a combination of impurities generated during the synthesis of the parent compound and those related to the isotopic labeling process. daicelpharmastandards.comresearchgate.net Regulatory bodies require strict control and characterization of any impurity present in an active pharmaceutical ingredient. daicelpharmastandards.com
Common By-products from Difluprednate Synthesis: The synthesis of the difluprednate backbone can generate several known impurities. These are typically isomers, products of incomplete reactions, or side-products. veeprho.compharmaffiliates.com
| Impurity Name | Type | Origin |
| 6α,9α-Difluoroprednisolone 17-Acetate | Related Substance | Impurity from starting material or incomplete butylation. pharmaffiliates.com |
| Difluprednate 21-Desacetyl Impurity | Degradation/Side-product | Loss of the acetate group at the C21 position. veeprho.com |
| Difluprednate 11-Keto Impurity | Oxidation By-product | Oxidation of the 11-hydroxyl group. daicelpharmastandards.com |
| Isomers (e.g., 6β-fluoro) | Isomeric Impurity | Non-stereoselective side reactions during the fluorination step. researchgate.net |
Isotope-Related Impurities: The primary impurities unique to this compound synthesis are isotopologues with lower deuterium incorporation.
Difluprednate-d0, -d1, -d2: These impurities arise from the presence of unlabeled or partially labeled butyric anhydride in the deuterated reagent.
By-products of Deuterating Agent: Impurities within the deuterated reagent itself can lead to other minor deuterated side products.
Characterization Techniques: A combination of analytical techniques is required for the comprehensive characterization of these impurities. researchgate.net
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the primary tool used. HPLC separates the various impurities based on their physicochemical properties, while the mass spectrometer detects and quantifies them based on their specific mass-to-charge ratios. This technique can easily distinguish between d0, d1, d2, and d3 species. sigmaaldrich.comresearchgate.net
NMR (Nuclear Magnetic Resonance) Spectroscopy: High-field NMR is used to confirm the precise location of the deuterium atoms on the molecule and to elucidate the structure of unknown impurities.
Advanced Spectroscopic and Chromatographic Characterization of Difluprednate D3
Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Elucidation and Purity Assessment
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the analysis of pharmaceutical compounds. researchgate.net For Difluprednate-d3, it offers a dual capability of physical separation through chromatography and mass-based identification and structural analysis through mass spectrometry. nih.gov High-performance liquid chromatography (HPLC) methods, often employing reverse-phase columns like C18, are developed to separate the target compound from impurities generated during synthesis. researchgate.net The coupling of LC with high-resolution mass spectrometry (HRMS) is particularly powerful for analyzing trace compounds, providing accurate molecular weight and structural fragment information essential for impurity profiling. researchgate.netlcms.cz
The analysis of corticosteroids and their analogs is often complicated by the presence of structural isomers, which may be indistinguishable by mass spectrometry alone. thermofisher.com Therefore, effective chromatographic separation prior to MS/MS detection is essential. thermofisher.com LC-MS/MS methods are adept at resolving closely related steroid isomers. thermofisher.comtofwerk.com In the context of this compound, LC would separate it from its non-deuterated form and any potential regional isomers, such as those involving acetyl/butyryl groups that can arise during synthesis. nih.gov
The mass spectrometer then provides definitive identification. The parent ion of this compound would exhibit a mass-to-charge ratio (m/z) that is three units higher than that of unlabeled Difluprednate (B1670567), confirming the incorporation of the three deuterium (B1214612) atoms. Tandem mass spectrometry (MS/MS) further elucidates the structure by fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern serves as a structural fingerprint, helping to confirm the location of the deuterium labels if they are on a fragmentable part of the molecule. The combination of LC with ion mobility spectrometry-mass spectrometry (IMS-MS) can further enhance the resolution of steroid isomers, providing an additional dimension of separation based on the ion's size and shape. nih.govresearchgate.net
| Compound | Expected [M+H]⁺ (m/z) | Key Differentiator |
| Difluprednate | ~441.2 | Parent compound mass |
| This compound | ~444.2 | Mass shift of +3 Da due to deuterium labeling |
| Acetyl/Butyryl Isomers | Varies | Different mass and/or fragmentation pattern |
To bolster the interpretation of experimental mass spectrometry data, computational chemistry methods are employed. nih.gov Semi-empirical calculations can be used to model the ionization and fragmentation of molecules like Difluprednate and its deuterated analogs. researchgate.netnih.gov These calculations help predict the likely fragmentation pathways and the relative stability of different fragment ions. By comparing the computationally predicted mass spectrum with the experimentally obtained LC-MS/MS data, researchers can achieve a higher degree of confidence in the structural elucidation of the parent compound and any related impurities or isomers. nih.gov This multi-technique approach, combining LC-MS, NMR, and computational chemistry, provides a robust framework for the qualitative analysis of complex mixtures encountered during pharmaceutical synthesis. researchgate.net
Other Advanced Analytical Techniques for Comprehensive Characterization
Beyond LC-MS and NMR, a suite of other advanced analytical methods can be employed for a full characterization of this compound.
Ion Mobility Spectrometry (IMS): Often coupled with mass spectrometry (LC-IMS-MS), this technique separates ions in the gas phase based on their size, shape, and charge. nih.gov It is particularly effective for separating isomers that may be difficult to resolve by chromatography alone, providing an additional layer of analytical specificity. tofwerk.comresearchgate.net The ion-neutral collision cross section (CCS) value obtained from IMS provides a complementary quantitative parameter alongside retention time and m/z for confident analyte identification. nih.gov
High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap or Time-of-Flight (TOF) mass spectrometry provide highly accurate mass measurements. lcms.cz This allows for the determination of the elemental composition of this compound and its impurities, confirming that the measured mass corresponds to the correct chemical formula.
In Vitro and Preclinical Metabolic Profiling of Difluprednate D3
Identification and Characterization of Difluprednate-d3 Metabolites in Non-Human Biological Systems
Preclinical investigations, primarily in rabbit models, have been instrumental in elucidating the metabolic profile of difluprednate (B1670567). Following ocular administration, the parent compound, difluprednate (DFBA), undergoes rapid and extensive metabolism, making it often undetectable in ocular tissues. nih.govdrugbank.comarvojournals.org Instead, a series of metabolites are formed and distributed throughout the eye.
The primary metabolites identified in rabbit ocular tissues such as the cornea, aqueous humor, and iris/ciliary body include:
6α,9-difluoroprednisolone 17-butyrate (DFB): The active metabolite.
6α,9-difluoroprednisolone (DF): The 17-debutylated metabolite of DFB. nih.govdrugbank.comfda.gov
De-17-side chain-glucocorticoid metabolite (DF21C): A novel metabolite identified in rabbit eyes. nih.govdrugbank.com
The principal metabolic event for difluprednate is the rapid deacetylation at the C-21 position. fda.gov This reaction is catalyzed by endogenous esterases present in ocular tissues, converting the prodrug, difluprednate, into its pharmacologically active metabolite, 6α,9-difluoroprednisolone 17-butyrate (DFB). drugbank.comnih.gov This conversion is remarkably efficient; studies using ³H-labeled difluprednate in rabbits show that the parent compound is rarely quantifiable in the aqueous humor or other ocular tissues post-instillation. nih.govarvojournals.orgnih.gov The active metabolite, DFB, demonstrates a significantly high affinity for glucocorticoid receptors, which is indicative of its potent anti-inflammatory activity. nih.gov The swift and localized conversion to DFB is a key feature of the drug's action within the eye. drugbank.comnih.gov
Following the initial activation to DFB, the metabolic cascade continues, leading to the formation of less active or inert compounds, which helps to limit systemic exposure. drugbank.comnih.gov DFB is further metabolized to 6α,9-difluoroprednisolone (DF) through the debutylation of the 17-position ester. nih.govfda.gov
A significant finding from metabolic studies in rabbit ocular tissues was the identification of a previously unknown metabolite, designated as DF21C. nih.govdrugbank.com This novel metabolite is formed through a unique metabolic reaction involving the cleavage of the entire 17-side chain of the steroid nucleus. nih.govdrugbank.com Subsequent analysis of this metabolite's binding affinity to the glucocorticoid receptor revealed it to be exceptionally weak, with a Ki value approximately 1000-fold lower than that of difluprednate and its active metabolite, DFB. nih.govdrugbank.com This indicates that DF21C is essentially an inert product, further contributing to the localized activity profile of the drug.
Isotope Effects on Metabolic Stability and Degradation Pathways
Specific studies detailing the kinetic isotope effect on the metabolic stability and degradation pathways of this compound are not extensively available in the public domain. However, the principles of deuterium (B1214612) isotope effects in drug metabolism are well-established. nih.gov The substitution of hydrogen with deuterium at a specific molecular position can significantly alter the rate of metabolic reactions that involve the cleavage of that carbon-hydrogen bond. nih.gov
This phenomenon, known as the kinetic isotope effect (KIE), typically results in a slower rate of metabolism for the deuterated compound compared to its non-deuterated counterpart. The C-D bond is stronger than the C-H bond, requiring more energy for an enzyme, such as a cytochrome P450, to break it. nih.gov By strategically placing deuterium atoms at sites susceptible to metabolic oxidation, the metabolic stability of a drug can be enhanced. This could theoretically lead to a longer half-life and increased local exposure of this compound and its active metabolite, DFB-d3, in target tissues, though specific experimental verification in the context of difluprednate is required. The degradation pathway itself is unlikely to change, but the rate at which it proceeds could be altered.
Preclinical Pharmacokinetic and Tissue Distribution Studies of Labeled Difluprednate in Animal Models
Pharmacokinetic and tissue distribution studies using radiolabeled difluprednate (³H-DFBA) in animal models, predominantly rabbits, have provided comprehensive insights into its ocular disposition. arvojournals.orgfda.gov
Following a single ocular instillation, radioactivity is rapidly distributed to the anterior segment tissues of the eye. arvojournals.org The highest concentrations of radioactivity are consistently observed in the cornea, which acts as a reservoir, followed by the iris/ciliary body, conjunctiva, and aqueous humor. arvojournals.org Systemic absorption is minimal, with plasma levels of difluprednate and its active metabolite DFB remaining below the lower limit of quantification (50 ng/mL) in most studies. nih.govfda.gov
The parent drug, difluprednate, is cleared from ocular tissues very quickly, with its active metabolite, DFB, being the primary species measured. arvojournals.orgfda.gov The maximum concentration (Cmax) of DFB is typically reached within 30 to 60 minutes in most ocular tissues. fda.govarvojournals.org Studies comparing emulsion and suspension formulations found that the emulsion led to a 1.4-fold higher bioavailability in the aqueous humor. arvojournals.org
Repeated dosing studies did not show a significant accumulation of radioactivity in ocular tissues, indicating that the drug and its metabolites are effectively cleared from the eye. arvojournals.orgfda.gov Excretion of the administered radioactive dose is efficient, with over 99% eliminated within 7 days, primarily via feces (approx. 62.4%) and urine (approx. 37.1%). arvojournals.orgfda.govdrugbank.com
Table 1: Peak Concentration (Cmax) and Time to Peak (Tmax) of the Active Metabolite (DFB) in Rabbit Ocular Tissues After a Single Instillation of 0.05% Difluprednate
| Ocular Tissue | Cmax (mean ± SD) | Tmax (hours) | Reference |
| Cornea | 2198.78 ± 861.81 ng/g | 0.25 | arvojournals.org |
| Aqueous Humor | 43.996 ng/mL | 1.0 | arvojournals.org |
| Aqueous Humor | 39.09 ± 31.66 ng/mL | 1.0 | arvojournals.org |
| Iris/Ciliary Body | 277.52 ± 32.86 ng/g | 0.5 | arvojournals.org |
Molecular and Cellular Pharmacodynamic Investigations of Difluprednate and Its Deuterated Analogs
Glucocorticoid Receptor Binding Kinetics and Affinity Studies
The pharmacodynamic effect of a corticosteroid is intrinsically linked to its ability to bind to and activate glucocorticoid receptors (GR). dovepress.com The strength of this interaction, or binding affinity, is a critical determinant of the compound's potency. nih.gov Investigations into the binding kinetics and affinity of difluprednate (B1670567) and its analogs for the glucocorticoid receptor provide a foundational understanding of their molecular activity. The glucocorticoid receptor is a member of the nuclear receptor superfamily that, upon binding to a ligand like a corticosteroid, translocates from the cell's cytosol to the nucleus. wikidoc.orgwikipedia.org In the nucleus, the activated receptor-ligand complex modulates the transcription of target genes, leading to the physiological effects of the steroid. wikidoc.orgpatsnap.com
Competitive binding assays are a standard and widely accepted method for determining the pharmacological effect of a steroid by quantifying its affinity for a receptor. nih.govnih.gov In this type of assay, a labeled ligand (often a radioactive or fluorescent version of a known high-affinity compound) is incubated with the target receptor. The unlabeled compound being tested, such as difluprednate, is then added in increasing concentrations. The test compound competes with the labeled ligand for the binding sites on the receptor.
By measuring the concentration of the test compound required to displace a certain percentage (typically 50%) of the labeled ligand, researchers can calculate the inhibition constant (Ki). nih.gov The Ki value is a measure of the binding affinity of the test compound; a lower Ki value signifies a stronger affinity and, consequently, a higher potency of the compound for the receptor. nih.govtandfonline.com This methodology is crucial for comparing the potency of different corticosteroids and their metabolites. nih.gov
Studies have established that difluprednate itself is a potent synthetic glucocorticoid that actively binds to the glucocorticoid receptor. caymanchem.com However, upon administration, difluprednate is rapidly metabolized into several other compounds, with its primary active metabolite being 6α,9-difluoroprednisolone 17-butyrate (DFB), also known as 21-deacetylated difluprednate. drugbank.commedchemexpress.comdrugbank.com
Comparative binding assays reveal that DFB possesses a significantly higher affinity for the glucocorticoid receptor than the parent compound, difluprednate. nih.govmedchemexpress.com Research has shown DFB's binding affinity to be approximately 56 times stronger than that of prednisolone. nih.govtandfonline.comnih.govdovepress.com Further metabolism leads to other compounds, such as de-17-side chain-glucocorticoid metabolite (DF21C), which has a markedly weaker binding affinity for the glucocorticoid receptor, about 1000-fold less than that of DFB. medchemexpress.comdrugbank.com
For Difluprednate-d3, which is a deuterated version of difluprednate, the substitution of hydrogen atoms with deuterium (B1214612) atoms is not expected to significantly alter the pharmacodynamic profile, including receptor binding affinity. vulcanchem.com Deuteration primarily affects pharmacokinetics by strengthening chemical bonds (C-D vs. C-H), which can alter the rate of metabolism. vulcanchem.com Therefore, this compound is expected to retain the high-potency glucocorticoid receptor binding characteristic of its non-deuterated counterpart. vulcanchem.com
Table 1: Glucocorticoid Receptor Binding Affinities (Ki) of Difluprednate and its Metabolites
| Compound | Ki Value (mol/L) | Ki Value (nM) | Relative Potency Note |
| Difluprednate (DFBA) | 7.8 x 10⁻¹⁰ | 0.78 | Potent GR agonist. nih.govmedchemexpress.com |
| DFB (Active Metabolite) | 6.1 x 10⁻¹¹ | 0.061 | Strongest affinity; 56x more than prednisolone. nih.govtandfonline.commedchemexpress.com |
| DF21C (Metabolite) | 5.6 x 10⁻⁷ | 560 | Very weak GR binding activity. drugbank.com |
Modulation of Gene Expression and Transcriptional Regulation by Glucocorticoid Receptor Activation
Upon binding by a ligand such as difluprednate or its active metabolite DFB, the glucocorticoid receptor undergoes a conformational change, dissociates from a chaperone protein complex, and translocates into the cell nucleus. wikipedia.orgpatsnap.comuab.edu Once in the nucleus, the activated GR-ligand complex functions as a transcription factor that modulates the expression of a wide array of genes. wikidoc.orgpatsnap.complos.org This regulation occurs through two primary mechanisms: transactivation and transrepression. nih.gov
In the transactivation pathway, the GR-ligand complex typically forms a homodimer and binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes. plos.orgnih.gov This binding generally leads to the upregulation and increased transcription of anti-inflammatory proteins. patsnap.com
Conversely, the transrepression mechanism is considered responsible for many of the anti-inflammatory effects of glucocorticoids. nih.gov In this pathway, the activated GR monomer does not bind directly to DNA but instead interacts with other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are key mediators of pro-inflammatory gene expression. plos.orgnih.gov By binding to these factors, the GR complex inhibits their activity, thereby repressing the expression of pro-inflammatory genes, including cytokines and chemokines. patsnap.comnih.gov This dual ability to increase the production of anti-inflammatory molecules while simultaneously suppressing pro-inflammatory pathways is central to the therapeutic effect of glucocorticoids. patsnap.com
Mechanistic Insights into Anti-inflammatory Pathways at the Cellular Level (e.g., Phospholipase A2 Inhibition)
A cornerstone of the anti-inflammatory action of glucocorticoids like difluprednate is the inhibition of the phospholipase A2 (PLA2) enzyme. patsnap.comdrugbank.compediatriconcall.com Corticosteroids are believed to exert this effect through the induction of a class of inhibitory proteins collectively known as lipocortins, which include Annexin A1. drugbank.comncats.ionih.gov
Activation of the glucocorticoid receptor by difluprednate or its metabolites stimulates the synthesis and release of these lipocortins. vulcanchem.comncats.io The lipocortins then act to inhibit the activity of phospholipase A2. patsnap.comnih.gov PLA2 is a critical enzyme in the inflammatory cascade, responsible for releasing arachidonic acid from the phospholipids (B1166683) of cell membranes. drugbank.comncats.io Arachidonic acid serves as the common precursor for the biosynthesis of potent inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. patsnap.comdrugbank.com
By blocking the release of arachidonic acid, difluprednate effectively shuts down these downstream inflammatory pathways. ncats.ionih.gov This inhibition prevents the early phenomena of the inflammatory process, such as edema, capillary dilation, and leukocyte migration. hres.ca This mechanism is a key contributor to the broad anti-inflammatory effects observed with glucocorticoid therapy. drugbank.compediatriconcall.com
Applications of Difluprednate D3 in Research Methodologies
Role as an Internal Standard in Quantitative Bioanalytical Assays
The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative bioanalytical assays, offering unparalleled accuracy and precision. Difluprednate-d3, with its deuterium (B1214612) labeling, serves as an ideal internal standard for the quantification of difluprednate (B1670567) in biological matrices. Its utility is particularly pronounced in liquid chromatography-mass spectrometry (LC-MS) based methods, where it helps to correct for variability in sample preparation, injection volume, and matrix effects.
Methodological Considerations for Liquid Chromatography-Mass Spectrometry (LC-MS) Quantification
In LC-MS analysis, this compound co-elutes with the unlabeled analyte (difluprednate), but is distinguished by its higher mass-to-charge ratio (m/z) in the mass spectrometer. This allows for simultaneous detection and quantification. The development of a robust LC-MS method involves the careful selection of precursor and product ions for both the analyte and the internal standard in multiple reaction monitoring (MRM) mode, which ensures high selectivity and sensitivity. While specific operational parameters are proprietary to the developing laboratories, the general approach involves optimizing the chromatographic conditions to achieve good peak shape and separation from other matrix components. A patent for an HPLC method for detecting related substances in difluprednate utilizes a diode array detector and a mobile phase of acetate (B1210297) buffer solution, acetonitrile, and methanol, which could be adapted for LC-MS applications. google.com
Validation of Isotopic Purity and Optimization of Spiking Concentrations
The reliability of quantitative data is heavily dependent on the quality of the internal standard. Therefore, the isotopic purity of this compound must be rigorously validated to ensure that it is free from significant amounts of the unlabeled analyte. This is typically achieved using high-resolution mass spectrometry. Furthermore, the optimal spiking concentration of this compound in a given assay is a critical parameter that must be determined during method development. The concentration should be high enough to provide a robust signal but not so high as to cause detector saturation or interfere with the quantification of the analyte, especially at the lower limit of quantification. Suppliers of this compound, such as Axios Research and Toronto Research Chemicals, provide certificates of analysis that attest to the compound's identity and purity. axios-research.comchembuyersguide.com
Tracer Studies for Investigating Biochemical Pathways and Compound Disposition
Deuterium-labeled compounds like this compound are powerful tools for use as tracers in studies aimed at elucidating the biochemical pathways and disposition of a drug. While specific tracer studies involving this compound are not widely published in the public domain, the principles of such studies are well-established. By administering this compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME) profile. The deuterium label allows for the differentiation of the administered drug and its metabolites from endogenous compounds. An FDA review of difluprednate mentions the use of 3H-difluprednate (a radiolabeled version) to study its metabolism and excretion, indicating that isotopically labeled forms are indeed used to understand the drug's fate in the body. fda.gov
Development and Validation of Analytical Methods for Impurity Profiling in Active Pharmaceutical Ingredients (APIs)
Ensuring the purity of active pharmaceutical ingredients is a critical aspect of drug development and manufacturing. This compound and other stable isotope-labeled standards play a role in the development and validation of analytical methods for impurity profiling.
Quantification of By-products and Related Substances during Chemical Synthesis
During the synthesis of difluprednate, various by-products and related substances can be formed. google.com Analytical methods, such as HPLC, are developed to separate and quantify these impurities. google.com While not explicitly detailing the use of this compound, the availability of various difluprednate impurities and stable isotopes from suppliers facilitates the development of methods to identify and quantify these substances. axios-research.com These labeled standards can be used to accurately determine the concentration of specific impurities, ensuring that they remain below acceptable limits.
Computational Chemistry and in Silico Modeling of Difluprednate and Its Deuterated Forms
Molecular Docking and Dynamics Simulations for Receptor Interactions
Molecular docking and dynamics simulations are powerful computational methods used to predict the binding orientation and affinity of a ligand to its receptor, as well as to study the dynamic behavior of the resulting complex over time. For Difluprednate (B1670567) and its deuterated form, the primary target is the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that mediates the physiological effects of glucocorticoids. nih.govnih.govfrontiersin.orgwikipedia.org
Difluprednate itself is a potent agonist of the glucocorticoid receptor. guidetopharmacology.org Its high affinity is attributed to its specific molecular structure, including fluorination at the C-6 and C-9 positions and the presence of a butyrate (B1204436) ester at the C-17 position. crstoday.comnih.gov Upon entering the body, Difluprednate is rapidly metabolized to its active form, 21-deacetylated difluprednate (DFB), which is a competitive agonist of the glucocorticoid receptor with a high binding affinity (Ki of 0.061 nM). medchemexpress.com
While specific molecular docking and dynamics simulation studies for Difluprednate-d3 are not extensively available in the public domain, it is widely accepted that the deuterium (B1214612) substitution has a minimal impact on the fundamental binding interactions with the target receptor. vulcanchem.com The mechanism of action for this compound is expected to be the same as that of the parent compound, acting as a glucocorticoid receptor agonist. vulcanchem.com The slight increase in molecular weight due to the three deuterium atoms is not anticipated to alter the conformational shape of the molecule in a way that would significantly affect its fit within the binding pocket of the glucocorticoid receptor.
Molecular modeling studies of glucocorticoids with the glucocorticoid receptor have revealed key interactions that are likely conserved for both Difluprednate and this compound. frontiersin.orgrsc.org These interactions typically involve hydrogen bonding and hydrophobic interactions with specific amino acid residues within the receptor's ligand-binding domain. The stability of the ligand-receptor complex is crucial for initiating the downstream signaling cascade that leads to the anti-inflammatory effects of the drug. Molecular dynamics simulations of the glucocorticoid receptor have shown that the binding of a ligand can induce conformational changes in the receptor, which are essential for its function. frontiersin.org
| Compound | Molecular Formula | Molecular Weight (g/mol) | Primary Target | Expected Binding Interaction |
|---|---|---|---|---|
| Difluprednate | C27H34F2O7 | ~508.55 | Glucocorticoid Receptor (GR) | Agonist |
| This compound | C27H31D3F2O7 | ~511.57 | Glucocorticoid Receptor (GR) | Agonist |
Prediction of Spectroscopic Properties and Chromatographic Behavior
Computational methods can be employed to predict various spectroscopic and chromatographic properties of molecules, aiding in their identification and analysis.
Spectroscopic Properties: The primary difference between Difluprednate and this compound from a spectroscopic standpoint is the presence of deuterium atoms. This isotopic substitution leads to predictable changes in their mass spectra and Nuclear Magnetic Resonance (NMR) spectra.
Mass Spectrometry (MS): In mass spectrometry, this compound will exhibit a molecular ion peak that is three mass units higher than that of Difluprednate due to the replacement of three hydrogen atoms with deuterium atoms. vulcanchem.com This mass shift is a key feature used to distinguish the deuterated compound from its non-deuterated counterpart and makes this compound an excellent internal standard for quantitative analysis of Difluprednate in biological matrices. medchemexpress.com In silico fragmentation tools can predict the mass spectra of both compounds, aiding in the identification of metabolites and degradation products. researchgate.netnih.govbiorxiv.orgbiorxiv.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectrum of this compound will differ from that of Difluprednate in the regions corresponding to the deuterated positions. Deuterium has a different nuclear spin and magnetic moment than hydrogen, which results in the disappearance of proton signals at the sites of deuteration in the 1H NMR spectrum. In the 13C NMR spectrum, the carbon atoms bonded to deuterium will show a characteristic splitting pattern and a slight shift in their resonance frequency. washington.edusigmaaldrich.com
Chromatographic Behavior: The chromatographic behavior of this compound is expected to be very similar to that of Difluprednate. vulcanchem.com In techniques like High-Performance Liquid Chromatography (HPLC), the retention time of the deuterated compound may be slightly shorter than the non-deuterated form, although this difference is often minimal. Computational models can be used to predict the chromatographic resolution of closely related compounds, such as diastereomers, by analyzing their conformational differences and interactions with the stationary phase. nih.gov For Difluprednate and its impurities, HPLC methods have been developed to ensure product quality. scribd.com
| Property | Difluprednate | This compound | Rationale for Difference |
|---|---|---|---|
| Molecular Weight | ~508.55 | ~511.57 | Replacement of 3 H atoms with 3 D atoms. vulcanchem.com |
| Mass Spectrum (Molecular Ion) | [M]+ | [M+3]+ | Increased mass due to deuterium. vulcanchem.com |
| 1H NMR Spectrum | Standard spectrum | Absence of signals at deuterated positions | Deuterium is not detected in 1H NMR. |
| HPLC Retention Time | tR | Slightly < tR (expected) | Isotopic effects on partitioning and interaction with stationary phase. |
Structure-Activity Relationship (SAR) Studies for Deuterated Analogs
Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For deuterated analogs like this compound, the primary structural modification is the isotopic substitution, which can have a profound impact on the molecule's metabolic stability. researchgate.net
The key principle underlying the altered properties of deuterated drugs is the kinetic isotope effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). vulcanchem.com Consequently, chemical reactions that involve the cleavage of a C-H bond will proceed at a slower rate if that hydrogen is replaced with a deuterium. This is particularly relevant for drug metabolism, which often involves the enzymatic cleavage of C-H bonds by cytochrome P450 enzymes. google.com
In the case of Difluprednate, metabolism involves deacetylation and other enzymatic transformations. medchemexpress.com If the deuterium atoms in this compound are placed at positions that are susceptible to metabolic attack, the rate of metabolism at these sites would be expected to decrease. This can lead to several potential advantages, including:
Increased half-life: A slower rate of metabolism can result in the drug remaining in the body for a longer period.
Enhanced bioavailability: Reduced first-pass metabolism can lead to a higher concentration of the active drug reaching systemic circulation.
Altered metabolite profile: The formation of certain metabolites may be reduced, potentially leading to a different safety and efficacy profile.
Future Directions in Difluprednate D3 Academic Research
Exploration of Novel Synthetic Routes for Stereoselective Deuteration
The precise placement of deuterium (B1214612) atoms within a molecule is paramount to its utility in advanced research. For Difluprednate-d3, future research will likely focus on developing novel synthetic methodologies that offer high stereoselectivity and regioselectivity. While general methods for deuterating steroids exist, such as catalytic hydrogen-deuterium exchange or acid-catalyzed reactions, these often lack precise control. arkat-usa.orgmdpi.com
A promising direction is the use of advanced catalytic systems that can direct deuteration to specific sites on the steroid skeleton, even in the presence of multiple reactive positions. mdpi.com Research into chemo- and regioselective C-H activation would be particularly relevant, allowing for the late-stage introduction of deuterium into the complex difluprednate (B1670567) molecule with minimal synthetic steps. acs.org Another innovative approach involves ultrasound-assisted microcontinuous processing, which has been shown to facilitate highly selective and efficient deuteration of steroid hormones while preserving their stereochemical configuration. colab.ws The development of such methods for difluprednate would enable the synthesis of various isotopologues, each designed to probe different aspects of its metabolic fate. For instance, selective deuteration at a site known for metabolic hydroxylation could be used to study the kinetic isotope effect on its biotransformation. acs.org
Table 1: Potential Stereoselective Deuteration Strategies for Steroids
| Method | Description | Potential Advantage for this compound |
|---|---|---|
| Chiral Base Catalysis | Utilizes a chiral base to stereoselectively remove a proton, which is then replaced by a deuteron (B1233211) from a deuterium source. mdpi.com | High stereoselectivity at specific carbon centers. |
| Ultrasound-Assisted H/D Exchange | Employs a microcontinuous reactor with ultrasonic irradiation to enhance the hydrogen-deuterium exchange reaction, often with high selectivity. colab.ws | Rapid, efficient, and sustainable gram-scale synthesis with preservation of stereochemistry. colab.ws |
| Enzyme-Catalyzed Deuteration | Leverages the inherent stereospecificity of enzymes to introduce deuterium at precise locations. | Mimics biological processes and offers unparalleled selectivity. |
| Metal-Catalyzed C-H Activation | Uses transition metal catalysts (e.g., Iridium, Ruthenium) to directly replace a hydrogen atom with deuterium at a late stage in the synthesis. mdpi.comacs.org | High efficiency and allows for deuteration of complex molecules without extensive redesign of the synthetic pathway. acs.org |
Advanced Spectroscopic Techniques for In Situ Monitoring of Biotransformations
Understanding how this compound is metabolized in real-time within a biological system is a key area for future investigation. This requires the application of advanced spectroscopic techniques capable of in situ monitoring.
Deuterium Magnetic Resonance Spectroscopy (DMRS), also known as 2H-MRS, is a particularly powerful non-invasive technique. nih.govplos.org Given the very low natural abundance of deuterium (approximately 0.01%), there is minimal background signal, allowing for clear detection of the administered deuterated compound and its metabolites. nih.gov Future studies could employ DMRS to track the uptake and metabolic conversion of this compound to its active metabolite, 21-deacetylated difluprednate (DFB), and subsequent downstream metabolites directly within ocular tissues. plos.orgmedchemexpress.cn This would provide invaluable spatial and temporal data on the drug's lifecycle at the site of action.
Other techniques such as Raman spectroscopy and advanced mass spectrometry (MS) also hold promise. Raman spectroscopy can provide molecular-level information by probing the vibrational modes of molecules, offering a unique spectral fingerprint for specific metabolites. mdpi.com High-resolution MS, particularly when coupled with liquid chromatography (LC-MS), is essential for identifying and quantifying metabolites, with the deuterium label in this compound serving as a clear signature to distinguish it from endogenous compounds. nih.gov
Expansion of Tracer Applications in Complex Biological Systems
Beyond its use as an analytical standard, this compound is an ideal tracer for elucidating complex biological pathways. acs.orgfiveable.me Isotope labeling allows researchers to follow the journey of a molecule through a biological system, revealing its metabolic pathways, distribution, and interactions. fiveable.me
Future research could use this compound to investigate the pharmacokinetics of difluprednate in complex disease models. For example, in studies of uveitis or diabetic macular edema, the tracer could help determine how inflammation affects the penetration and metabolism of the drug in ocular tissues. science.govnih.gov Such studies can reveal how the drug's disposition changes in diseased versus healthy states, leading to a more nuanced understanding of its therapeutic action. The use of a deuterated tracer is particularly advantageous in these scenarios because it avoids the safety concerns and regulatory hurdles associated with radioactive isotopes, making it more suitable for long-term or even human studies. fiveable.me
Integration of Multi-omics Data with Labeled Compound Studies
The future of biomedical research lies in the integration of multiple data types to create a holistic picture of biological processes. rsc.orgnih.gov A significant future direction is to combine the pharmacokinetic data obtained from this compound tracer studies with multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics. frontiersin.org
For instance, a study could correlate the metabolic profile of this compound in a cell population with the expression levels of metabolic enzymes (proteomics) and their corresponding genes (transcriptomics). This integrative approach can identify key enzymes responsible for difluprednate metabolism and uncover genetic polymorphisms that may lead to inter-individual differences in drug response. By bridging the gap from genotype to phenotype, these studies can pave the way for personalized medicine, where treatment strategies are tailored to an individual's unique molecular profile. nih.govarxiv.org Various computational and statistical methods have been developed to integrate these heterogeneous datasets, allowing for the identification of critical regulatory points in cellular pathways. rsc.orgfrontiersin.org
Development of Predictive Models for Compound Behavior based on Isotopic Labeling
The data generated from this compound studies can fuel the development of powerful predictive models. These computational models aim to forecast a compound's metabolic fate and biological activity based on its structure and isotopic labeling pattern.
One area of development is the creation of models that can accurately predict mass spectrometry isotope patterns for labeled compounds, which is crucial for their unambiguous identification in complex biological samples. researchgate.netresearchgate.net More advanced applications involve using machine learning and artificial neural networks (ANNs) to analyze isotope labeling data. nih.gov By training an ANN with data from this compound experiments under various conditions, it may become possible to predict metabolic fluxes and the concentrations of key metabolites. nih.gov Such models could simulate how the drug's metabolism might be altered by co-administered drugs or in specific disease states, accelerating drug development and optimizing therapeutic regimens without the need for exhaustive experimental work.
Table 2: Compound Names Mentioned in this Article
| Compound Name | Class/Type |
|---|---|
| Difluprednate | Corticosteroid |
| This compound | Deuterated Corticosteroid |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
